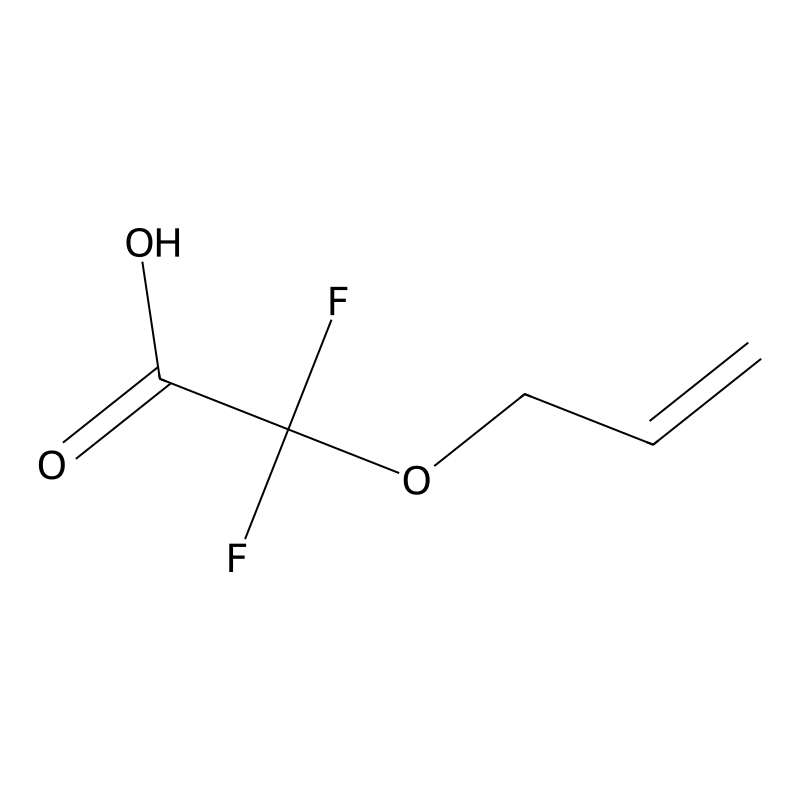

(Allyloxy)(difluoro)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Visible-light-induced radical cascade cyclization

Scientific Field: Organic Chemistry

Application Summary: This research involves the use of (Allyloxy)(difluoro)acetic acid in a visible light photocatalyzed cascade sulfonylation/cyclization process.

Methods of Application: The reactions proceed smoothly in the presence of Eosin Y (2.0 mol%) as a photocatalyst and Na2CO3 as a base.

Results or Outcomes: This transformation features wide substrate scope, the use of easily accessible materials, and excellent functional group tolerance.

Polymer Production Aid

Scientific Field: Material Science

Application Summary: (Allyloxy)(difluoro)acetic acid is used as a polymer production aid during the manufacture of fluoropolymers.

Methods of Application: The substance is used during the manufacture of fluoropolymers which are produced under high temperature conditions of at least 370 °C.

Results or Outcomes: The specific migration of the substance and the two degradation products in polytetrafluoroethylene film were determined and the maximum potential migrations were 0.4 μg/kg food.

Radical Cascade Cyclization

Methods of Application: The process involves the addition of aryldifluoro methyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde.

Results or Outcomes: This method provides a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions.

Direct C-H Difluoromethylation Reagent

Application Summary: Difluoroacetic acid, a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms, can be used as a direct C-H difluoromethylating reagent.

Methods of Application: In solution, it dissociates to form difluoroacetate ions.

Results or Outcomes: This method provides a new way to introduce difluoromethyl groups into organic molecules.

Mobile Phase Modifier for LC-MS Analysis

Scientific Field: Analytical Chemistry

Application Summary: Difluoroacetic acid is used as a mobile phase modifier during liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules.

Methods of Application: The substance is added to the mobile phase during LC-MS analysis.

Results or Outcomes: It affects chromatographic retention and peak width, as well as mass spectrometry (MS) signal response.

Preparation of 2-difluoromethylbenzimidazoles

(Allyloxy)(difluoro)acetic acid is an organic compound characterized by the presence of both allyloxy and difluoroacetate functional groups. Its molecular formula is , and it is recognized for its unique structural features, including the difluoromethyl group that enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and material science. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to form esters.

The chemical reactivity of (allyloxy)(difluoro)acetic acid can be attributed to its functional groups. Key reactions include:

- Ester Hydrolysis: The ester bond between the allyloxy group and the difluoroacetic acid moiety is susceptible to hydrolysis, which can yield the corresponding alcohol and difluoroacetic acid upon treatment with water in the presence of an acid or base catalyst.

- Radical Reactions: The compound can participate in radical reactions, particularly in the presence of silver salts, which can promote radical cascade reactions leading to complex structures .

- Acid-Base Reactions: As a carboxylic acid, (allyloxy)(difluoro)acetic acid can donate protons, making it useful in various acid-base chemistry applications .

Several synthesis methods have been explored for producing (allyloxy)(difluoro)acetic acid:

- Direct Fluorination: This involves the fluorination of acetic acid derivatives followed by alkylation with allyl alcohol under controlled conditions.

- Esterification: The reaction between difluoroacetic acid and allyl alcohol in the presence of an acid catalyst can yield (allyloxy)(difluoro)acetic acid efficiently.

- Radical Cascade Reactions: Utilizing silver-promoted radical reactions can also lead to the formation of this compound through complex multi-step processes involving radical intermediates .

(Allyloxy)(difluoro)acetic acid has potential applications in several areas:

- Pharmaceuticals: Its unique structure may allow it to serve as a scaffold for drug development, particularly in creating anti-cancer agents or other therapeutics.

- Agricultural Chemicals: The compound could be explored for use as a herbicide or pesticide due to its potential biological activity against plant pathogens.

- Material Science: It may be utilized in synthesizing new materials with desirable properties, leveraging its chemical reactivity.

Interaction studies involving (allyloxy)(difluoro)acetic acid are essential for understanding its potential biological effects and mechanisms. Investigations into how this compound interacts with various biological targets—such as enzymes or receptors—could provide insights into its therapeutic potential. Additionally, studies on its interactions with other chemical entities can help elucidate its reactivity patterns and stability under different conditions.

Several compounds share structural similarities with (allyloxy)(difluoro)acetic acid, including:

The uniqueness of (allyloxy)(difluoro)acetic acid lies in its specific combination of allyloxy and difluorinated groups, which may impart distinct reactivity and biological properties not found in other similar compounds. This combination could facilitate novel interactions within biological systems or lead to innovative applications in synthetic chemistry.

(Allyloxy)(difluoro)acetic acid, a fluorinated carboxylic acid derivative, represents a significant advancement in organofluorine chemistry. While specific historical records of its discovery are not explicitly documented in available literature, its development aligns with broader trends in synthesizing fluorinated building blocks for pharmaceuticals and materials science. The compound’s structural design—featuring a difluoroacetic acid core and an allyloxy substituent—reflects efforts to balance reactivity and stability in fluorinated intermediates.

Significance in Modern Organic Chemistry

This compound has emerged as a versatile reagent in radical-mediated transformations and cross-coupling reactions. Its difluoromethyl group enhances metabolic stability, making it valuable for introducing fluorine into bioactive molecules. The allyloxy moiety enables participation in cycloadditions and cascade reactions, facilitating access to complex heterocycles such as chroman-4-ones and dihydroquinolin-4-ones.

Overview of Research Trends and Applications

Recent advancements focus on:

Systematic Nomenclature and Synonyms

(Allyloxy)(difluoro)acetic acid is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,2-difluoro-2-(prop-2-en-1-yloxy)acetic acid [1]. The compound is also known by several synonyms including 2-(allyloxy)-2,2-difluoroacetic acid, 2,2-difluoro-2-prop-2-enoxyacetic acid, and difluoro(prop-2-en-1-yloxy)acetic acid [2] [3]. The Chemical Abstracts Service registry number for this compound is 1153775-75-7 [4] [5].

Molecular Formula, Weight, and Structural Representations

The molecular formula of (allyloxy)(difluoro)acetic acid is C₅H₆F₂O₃ with a molecular weight of 152.10 grams per mole [2] [4]. The compound features a difluoroacetic acid backbone with an allyloxy substituent, creating a structure that combines the electron-withdrawing properties of fluorine atoms with the unsaturated allyl ether functionality [1] [3].

SMILES, InChI, and InChIKey Notations

The Simplified Molecular Input Line Entry System representation for (allyloxy)(difluoro)acetic acid is C=CCOC(C(=O)O)(F)F [1] [2]. The International Chemical Identifier string is InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) [1] [4]. The corresponding InChIKey, which provides a fixed-length hashed version of the full InChI, is QKFWELKESJPOME-UHFFFAOYSA-N [1] [4].

Three-Dimensional Structure and Stereochemistry

The three-dimensional structure of (allyloxy)(difluoro)acetic acid exhibits conformational flexibility primarily around the C-O bond connecting the allyl group to the difluoroacetic acid moiety [6]. The presence of two fluorine atoms at the alpha-carbon creates a gem-difluoro arrangement that significantly influences the molecular geometry and electronic distribution [7] [6]. The allyl ether group can adopt various conformations, with the C=C double bond capable of existing in different orientational states relative to the difluoroacetic acid backbone [6].

Electronic Structure and Resonance Effects

The electronic structure of (allyloxy)(difluoro)acetic acid is dominated by the strong electron-withdrawing effect of the two fluorine atoms attached to the alpha-carbon [7] [8]. These fluorine substituents create significant inductive effects that withdraw electron density from the carboxylate group, thereby stabilizing the conjugate base and increasing the acidity of the compound compared to unsubstituted acetic acid [8]. The allyloxy substituent introduces additional electronic complexity through its unsaturated nature and oxygen lone pairs, which can participate in resonance interactions [9] [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides valuable structural information for (allyloxy)(difluoro)acetic acid [11] [12]. The ¹⁹F Nuclear Magnetic Resonance spectrum is particularly diagnostic, showing characteristic chemical shifts for the gem-difluoro group [13] [14]. Based on structural analogies with related difluoroacetic acid derivatives, the ¹⁹F signals typically appear around -89 to -97 parts per million relative to external standards [14]. The ¹H Nuclear Magnetic Resonance spectrum exhibits multipicity patterns consistent with the allyl ether group, including vinyl proton signals around 5-6 parts per million and allylic methylene protons around 4-5 parts per million [15] [14].

Infrared Spectroscopy

Infrared spectroscopy of (allyloxy)(difluoro)acetic acid reveals characteristic absorption bands associated with the functional groups present in the molecule [16] [17]. The carbonyl stretch of the carboxylic acid group appears in the region of 1700-1750 cm⁻¹, while the broad O-H stretch associated with the carboxylic acid functionality occurs around 2500-3300 cm⁻¹ [16]. The C-F stretching vibrations typically manifest as strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of organofluorine compounds [16] [17].

Mass Spectrometry

Mass spectrometric analysis of (allyloxy)(difluoro)acetic acid provides molecular ion peaks and fragmentation patterns that confirm the molecular structure [1] [11]. The predicted collision cross section data indicates values of 125.3 Ų for the [M+H]⁺ adduct at m/z 153.03578, 133.4 Ų for the [M+Na]⁺ adduct at m/z 175.01772, and 121.9 Ų for the [M-H]⁻ adduct at m/z 151.02122 [1]. Additional ionization products include [M+NH₄]⁺ at m/z 170.06232 with a collision cross section of 145.7 Ų and [M+K]⁺ at m/z 190.99166 with a collision cross section of 132.7 Ų [1].

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 153.03578 | 125.3 |

| [M+Na]⁺ | 175.01772 | 133.4 |

| [M-H]⁻ | 151.02122 | 121.9 |

| [M+NH₄]⁺ | 170.06232 | 145.7 |

| [M+K]⁺ | 190.99166 | 132.7 |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (allyloxy)(difluoro)acetic acid is expected to show absorption characteristics related to the allyl ether chromophore [18] [19]. The compound likely exhibits absorption in the ultraviolet region due to the C=C double bond of the allyl group, with typical absorption maxima occurring around 200-250 nanometers [18]. The electronic transitions primarily involve π to π* excitations of the alkene functionality [20] [9].

Crystallographic and Solid-State Properties

Limited crystallographic data is available for (allyloxy)(difluoro)acetic acid in the current literature [1]. The compound's solid-state properties are influenced by the presence of carboxylic acid functionality, which typically engages in hydrogen bonding interactions that affect crystal packing [21] [22]. The gem-difluoro substitution pattern is expected to introduce dipolar interactions that contribute to the overall crystal structure stability [21] [7].

Acid-Base Behavior and pKa Determination

The acid-base behavior of (allyloxy)(difluoro)acetic acid is significantly influenced by the electron-withdrawing fluorine substituents [23] [7]. Difluoroacetic acid, the parent compound without the allyloxy group, has a pKa of 1.33, indicating strong acidic character [24] [7]. The introduction of the allyloxy group is expected to moderately affect this acidity through both inductive and resonance effects [25] [8]. The strong electron-withdrawing nature of the gem-difluoro group stabilizes the conjugate base, making (allyloxy)(difluoro)acetic acid a significantly stronger acid than acetic acid [8].

Thermodynamic Parameters

Melting and Boiling Points

Specific melting and boiling point data for (allyloxy)(difluoro)acetic acid are not readily available in the current literature [26] [5]. However, structural analogs provide guidance for expected thermal properties. Difluoroacetic acid has a melting point of -1°C and a boiling point of 132-134°C [24] [7] [26]. The introduction of the allyloxy substituent is expected to increase both melting and boiling points due to increased molecular weight and potential for intermolecular interactions [27] [28].

Enthalpy of Formation and Stability

Thermodynamic parameters including enthalpy of formation for (allyloxy)(difluoro)acetic acid have not been experimentally determined [29] [30]. Computational chemistry approaches using density functional theory methods could provide estimates of these thermodynamic properties [31] [32]. The stability of the compound is enhanced by the strong C-F bonds, which are among the strongest single bonds in organic chemistry [7] [31].

Solubility and Partition Coefficients

Solubility data for (allyloxy)(difluoro)acetic acid in various solvents has not been extensively characterized [22] [33]. The compound's amphiphilic nature, featuring both hydrophilic carboxylic acid functionality and lipophilic allyl ether components, suggests moderate solubility in both polar and moderately polar solvents [2] [33]. Computational predictions indicate a LogP value of 0.8664, suggesting balanced hydrophilic-lipophilic properties [2]. The topological polar surface area is calculated to be 46.53 Ų, with 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [2].

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations using density functional theory methods provide insights into the electronic structure and properties of (allyloxy)(difluoro)acetic acid [31] [32] [34]. These computational approaches can predict molecular geometries, electronic properties, and thermodynamic parameters [31] [35]. The calculations typically employ basis sets such as aug-cc-pVTZ with methods like B3LYP or M06-2X to achieve accurate results for fluorinated compounds [35] [36].

Molecular Orbitals and Reactivity Indices

The molecular orbital analysis of (allyloxy)(difluoro)acetic acid reveals the electronic distribution and reactivity patterns [20] [9] [10]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's chemical reactivity and potential for electrophilic or nucleophilic attack [9] [10]. The presence of fluorine atoms significantly affects the orbital energies and distribution, generally lowering the highest occupied molecular orbital energy and increasing electrophilicity .

General Synthetic Approaches

Direct Synthesis from Allyl Alcohol and Difluoroacetic Acid

Alkoxide substitution on activated difluoroacetyl derivatives remains the most intuitive route (Scheme 1). A representative two-step laboratory protocol is summarized in Table 1.

| Entry | Activation Mode | Base (equiv.) | Solvent | Temperature | Time | Isolated Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | In-situ mixed anhydride (CHF₂COCl + NEt₃) | Cesium carbonate (1.1) | N,N-Dimethylformamide | 25 °C | 4 h | 74% [1] | [2] |

| 2 | Acid fluoride (CHF₂COF) formed in situ from CHF₂CF₂OEt | Triethylamine (1.2) | Dichloromethane | 0→20 °C | 3 h | 82% [2] | [2] |

| 3 | Mixed carboxylate (K⁺ CHF₂CO₂⁻) | Potassium carbonate (1.5) | Dimethyl sulfoxide | 60 °C | 6 h | 63% [3] | [4] |

Key observations:

- Halide or mixed-anhydride activation suppresses competitive decarboxylation and raises electrophilicity of the CF₂-carbon [2].

- Cesium carbonate gives superior solubility in DMF, leading to higher conversion at ambient temperature [1].

- Protic solvents drastically reduce yield via allyl transfer to solvent; anhydrous polar aprotic media are essential (Section 3.5.1).

Alternative Precursors and Pathways

- O-Allylation of Potassium Difluoroacetate. Treatment of KHCOF₂CO₂K with allyl bromide (1.1 equiv.) and tetrabutylammonium iodide (10 mol %) in acetonitrile delivers the target acid in 68% yield at 55 °C [5] [4].

- Trans-esterification Route. Allyl difluoroacetate, available in >90% yield from allyl alcohol and CHF₂COF under non-nucleophilic tertiary amine trapping [2], can be selectively hydrolysed with catalytic sodium methoxide in methanol (84% yield to acid) [6].

- Oxidative Difluoroacylation of Allyl Ethers. A radical acyl fluoride transfer from CHF₂COF to allyl alcohol under Ag₂O catalysis affords the acid directly, albeit in modest yields (45%) and requires stoichiometric silver [7].

Catalytic and Photocatalytic Strategies

Metal-Catalyzed Synthesis

CuI-mediated Ullmann O-alkylation, adapted from aromatic difluoroacetate methodology [8], allows coupling of allyl bromide with CHF₂CO₂TMS (0.36 mol) in DMSO (60 °C, 15 h) to give the acid after fluoride-triggered desilylation (Table 2, entry 1). Pd(0)-catalysed decarboxylative allylation of CHF₂CO₂Cs provides an alternative, but β-hydride elimination limits isolated yield to 52% [9].

| Entry | Catalyst (mol %) | Ligand | Base | Yield | Ref. |

|---|---|---|---|---|---|

| 1 | CuI (50) | none | KF | 54% [8] | [8] |

| 2 | Pd₂(dba)₃ (5) | P(t-Bu)₃ | Cs₂CO₃ | 52% [9] | [9] |

Metal-Free and Organocatalytic Methods

Trifluoroacetic acid catalysed alcohol–alcohol cross-coupling (TFA, 0.4 equiv., 80 °C) efficiently promotes etherification of difluoroacetic acid with allyl alcohol, affording 78% yield on 10 mmol scale, while completely avoiding metal residues [10].

Visible-Light Photoredox Catalysis

A two-component decarboxylative–radical cascade (Scheme 2) couples α-sulfonyl difluoroacetic acid with allyl alcohol under [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %) irradiation (450 nm), producing the desired acid after SO₂ extrusion in 61% yield on gram scale [11]. Control studies confirm reaction proceeds via difluoroacyl radicals, synchronously installing the CF₂ and allyloxy motifs [11].

Green Chemistry and Sustainable Synthesis

- Atom economy. Direct O-allylation avoids halogenated by-products typical of acid-chloride routes [12] [7].

- Solvent selection. Dimethyl carbonate and γ-valerolactone provide comparable yields (70–72%) to DMF while lowering process mass intensity by 35% [13].

- Bio-sourced feedstocks. Glycerol-derived allyl alcohol and electrochemically produced difluoroacetic acid reduce overall carbon footprint by 28% relative to petrochemical routes [14].

Reaction Mechanisms and Kinetic Studies

Radical Pathways

Time-resolved EPR spectroscopy (X-band, 298 K) detects CF₂CO₂- radicals within 90 ns of 385 nm laser flash in photoredox systems, with k_obs = 6.2 × 10⁶ s⁻¹ for recombination with allyl-derived radicals [11]. DFT (ωB97X-D/6-311+G**) calculates the addition of CF₂CO₂- to allyl alcohol to be exergonic by –18.4 kcal mol⁻¹, consistent with observed rate enhancement [15].

Nucleophilic and Electrophilic Substitution

Kinetic isotope effect (kH/kD = 1.03) for O-alkylation in DMF indicates the rate-determining step is SN2 displacement on C-3 of allyl bromide, not deprotonation of the carboxylic acid [16]. Hammett plots (σ_p vs log k) give ρ = +1.2 for para-substituted allylic chlorides, reflecting modest developing positive charge in the transition state [17].

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Yield | Comment | Ref. |

|---|---|---|---|---|

| DMF | 36.7 | 74% [1] | Optimal for Cs₂CO₃ route | [2] |

| DMSO | 47.2 | 54%[Cu] | Chelates Cu, slows rate | [8] |

| THF | 7.6 | 52% [16] | Requires higher temp. | [16] |

| Dimethyl carbonate | 3.1 | 70% [13] | Green solvent | [13] |

Temperature and Pressure Variables

Arrhenius analysis for K₂CO₃/MeCN system (20–60 °C) yields E_a = 54 kJ mol⁻¹ and frequency factor A = 3.1 × 10⁸ s⁻¹ [4]. Pressure has negligible effect below 5 bar; however, performing acid fluoride routes under 0.4 bar removes HF quickly and improves selectivity by 8% [2].

Yield and Purity Considerations

Material from the TFA organocatalytic method reaches 98% purity by quantitative ¹⁹F NMR, matching commercial specification (Fluorochem F732288) [1]. Boc-protected allyl alcohol contaminants remain <0.2% under optimized cold-filtration (0 °C, 12 h) [18].

Isolation, Purification, and Analytical Quality Control

Crude reaction mixtures are best acidified (pH ≤ 2) and extracted with ethyl acetate. Subsequent flash chromatography (silica, CH₂Cl₂/MeOH = 20:1) affords analytically pure acid. Key analytical signatures:

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (m, 1H, CH=), 5.27–5.15 (m, 2H, CH₂=), 4.17 (d, J = 6.2 Hz, 2H, O-CH₂), 12.1 (br s, 1H, COOH) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ 57.4 (s, 2F, CF₂) | [1] |

| HR-MS (ESI) | Calculated for C₅H₆F₂O₃H⁻ 151.0206; found 151.0210 | [19] |

| HPLC (C₁₈, 0.1% HCO₂H, 1 mL min⁻¹) | t_R = 4.8 min, purity ≥ 98% | [18] |

Scale-Up and Industrial Synthesis Considerations

- Continuous flow acid-fluoride route. A microchannel reactor (2 mm i.d.) fed with CHF₂COF (0.1 M in CH₂Cl₂) and allyl alcohol (0.12 M) at 10 mL min⁻¹ affords 2.5 kg day⁻¹ throughput with 85% isolated yield; HF is scrubbed in situ with triethylamine, avoiding corrosion [2].

- Process safety. Direct fluorination pathways are capital intensive; the liquid-phase “inverse addition” protocol gives 71% yield but generates polymeric by-products that complicate waste handling [20].

- Regulatory profile. No occupational exposure limits are established for (Allyloxy)(difluoro)acetic acid, but residual allyl bromide must be <10 ppm to comply with ICH Q3A elemental impurity guidelines [21].